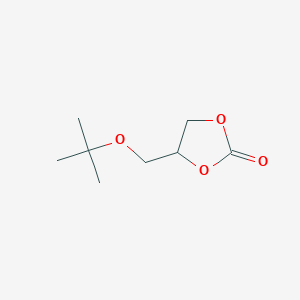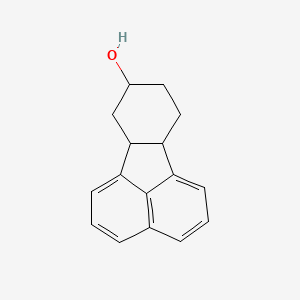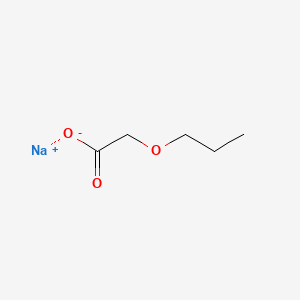
Sodium propoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium propoxyacetate is an organic compound with the molecular formula C₅H₉NaO₃. It is a sodium salt derivative of propoxyacetic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium propoxyacetate can be synthesized through the neutralization of propoxyacetic acid with sodium hydroxide. The reaction typically involves dissolving propoxyacetic acid in water and then adding a stoichiometric amount of sodium hydroxide to the solution. The mixture is then stirred and heated to ensure complete reaction, resulting in the formation of this compound and water.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium propoxyacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form propoxyacetic acid and sodium hydroxide.
Esterification: It can react with alcohols to form esters and sodium salts.
Neutralization: It can neutralize acids to form the corresponding salts and water.
Common Reagents and Conditions
Hydrolysis: Water and heat.
Esterification: Alcohols and acid catalysts.
Neutralization: Acids such as hydrochloric acid or sulfuric acid.
Major Products Formed
Hydrolysis: Propoxyacetic acid and sodium hydroxide.
Esterification: Esters of propoxyacetic acid and sodium salts.
Neutralization: Corresponding sodium salts and water.
Wissenschaftliche Forschungsanwendungen
Sodium propoxyacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a buffering agent in various chemical reactions.
Biology: It is used in biochemical assays and as a stabilizing agent for certain biological samples.
Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of sodium propoxyacetate involves its ability to act as a buffering agent, maintaining the pH of solutions. It can also participate in various chemical reactions due to its reactive carboxylate group. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium acetate: Similar in structure but with an acetate group instead of a propoxyacetate group.
Sodium propionate: Similar but with a propionate group.
Sodium butyrate: Similar but with a butyrate group.
Uniqueness
Sodium propoxyacetate is unique due to its propoxy group, which imparts different chemical properties compared to other sodium carboxylates. This makes it suitable for specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
86018-60-2 |
|---|---|
Molekularformel |
C5H9NaO3 |
Molekulargewicht |
140.11 g/mol |
IUPAC-Name |
sodium;2-propoxyacetate |
InChI |
InChI=1S/C5H10O3.Na/c1-2-3-8-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1 |
InChI-Schlüssel |
ZHZHUAIPSNUUGI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCOCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


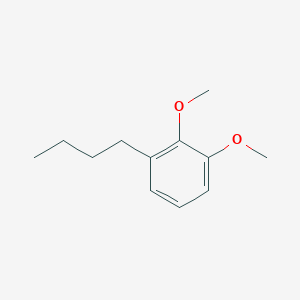
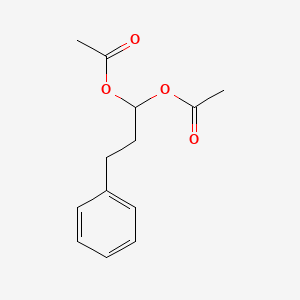
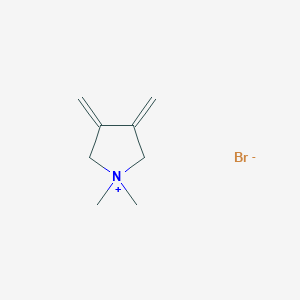
![2-Bromo-N-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B14418104.png)
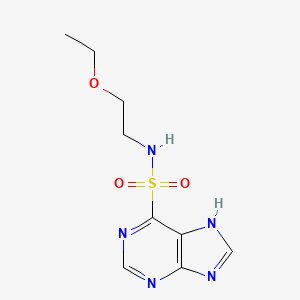
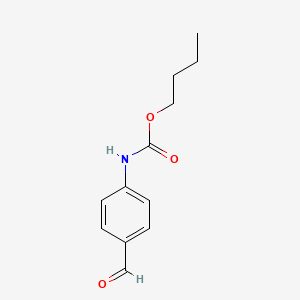

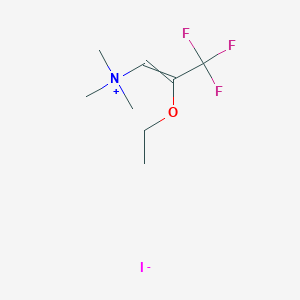

![1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one](/img/structure/B14418138.png)

![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14418147.png)
